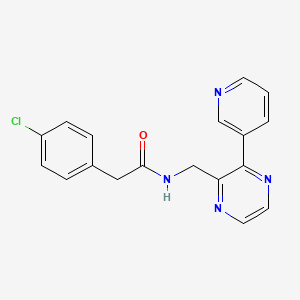

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a pyrazinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of the pyrazinyl and pyridinyl groups through cyclization reactions. The final step involves the acylation of the amine group to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound's structural characteristics make it a candidate for various pharmacological applications:

Anticancer Activity

Research indicates that compounds with similar pyrazole and pyridine structures exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of pyrazolo compounds showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma) . The mechanism often involves the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have also been recognized for their anti-inflammatory properties. They act by inhibiting pathways associated with inflammation, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the chlorophenyl group may enhance these effects by influencing the compound's interaction with biological targets .

Neurological Implications

There is emerging evidence that certain derivatives of pyrazole compounds can affect central nervous system functions. For example, studies have explored their potential as neuroprotective agents in models of neurodegenerative diseases. The unique structural features of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide may contribute to its ability to cross the blood-brain barrier, thus facilitating its therapeutic application in neurological disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include amide formation and selective alkylation processes. The detailed synthetic routes can vary but often include the use of coupling agents and protective groups to ensure specificity during reactions .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide: shares structural similarities with other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.

Imidazo[1,2-a]pyrimidines: Widely used in medicinal chemistry due to their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a member of the class of N-pyridin-3-yl and N-pyrazin-2-yl carboxamides, which have been investigated for their potential biological activities, particularly in the fields of oncology and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. The presence of the pyridine and pyrazine moieties suggests that it may act as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

These findings suggest that the compound may also exhibit similar anticancer effects, warranting further investigation.

HDL Cholesterol Stimulation

In addition to anticancer properties, compounds in this class have been reported to stimulate HDL cholesterol levels, which is beneficial for cardiovascular health. The mechanism involves modulation of lipid metabolism pathways, potentially leading to improved cardiovascular outcomes .

Case Studies

- Study on Antitumor Activity : A recent study evaluated a series of N-pyridin-3-yl carboxamides and found that several derivatives showed promising antitumor activity against various cancer cell lines, including significant apoptosis induction in A549 cells .

- Cardiovascular Applications : Research has highlighted the role of N-pyrazin-2-yl carboxamides in enhancing HDL cholesterol levels, suggesting their utility as therapeutic agents for managing dyslipidemia and reducing cardiovascular risk factors .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-15-5-3-13(4-6-15)10-17(24)23-12-16-18(22-9-8-21-16)14-2-1-7-20-11-14/h1-9,11H,10,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBOQBOIHRAMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.